molecular formula C28H28N4O4S B2985776 N-isopropyl-4-((2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115323-85-7

N-isopropyl-4-((2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Cat. No. B2985776
CAS RN: 1115323-85-7
M. Wt: 516.62
InChI Key: JMEDXUDGDCLRJF-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring and an amide group. Benzamides are often used in the synthesis of various other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The benzamide and quinazolinone groups would likely contribute to the overall polarity and reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are typically determined through experimental studies. Without specific information on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .

Scientific Research Applications

Synthetic Methodologies

Research into similar compounds highlights the innovation in synthetic chemistry, particularly in the development of heterocyclic compounds and their derivatives. For instance, the work on synthetic studies in the 1,2-Dithiole series showcases methodologies for creating complex structures with potential for further chemical modifications (Brown, Rae, & Sternhell, 1965). Such methodologies pave the way for synthesizing compounds with specific properties, including the targeted compound, by facilitating the introduction of various functional groups.

Pharmaceutical Implications

The exploration of quinazoline derivatives and their synthesis reveals a continuous interest in this scaffold for pharmaceutical applications. Studies on quinazolinone derivatives indicate their potential as antimicrobial agents, showcasing a wide range of biological activities (Habib, Hassan, & El‐Mekabaty, 2012). Additionally, research on novel benzodifuranyl and quinazoline derivatives emphasizes their anti-inflammatory and analgesic properties, suggesting the compound's potential in contributing to the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Characterization and Activity

The chemical characterization and exploration of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives reveal insights into structure-activity relationships, highlighting the significance of specific substitutions on the quinazoline ring for biological activity (Rahman et al., 2014). This research underscores the importance of molecular modifications for achieving desired pharmacological effects.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development. Without specific studies on this compound, it’s difficult to provide information on its mechanism of action .

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This is typically assessed through toxicological studies. Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and assessing its safety and efficacy in clinical trials .

properties

IUPAC Name

4-[[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4S/c1-18(2)29-26(34)20-13-11-19(12-14-20)16-32-27(35)23-9-4-5-10-24(23)31-28(32)37-17-25(33)30-21-7-6-8-22(15-21)36-3/h4-15,18H,16-17H2,1-3H3,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEDXUDGDCLRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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